molecular formula C13H10N2O3S B2631287 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 929973-78-4

2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2631287
CAS No.: 929973-78-4
M. Wt: 274.29
InChI Key: PQYPWFCTXVLMOM-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a unique combination of furan, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    4,5-Dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid: Lacks the furan ring, which may influence its biological activity.

    2-(Furan-2-yl)pyrimidine-6-carboxylic acid: Lacks the thieno ring, which can alter its chemical properties.

Uniqueness

2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to the combination of furan, thieno, and pyrimidine rings, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-(furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-6-9-7(2)14-11(8-4-3-5-18-8)15-12(9)19-10(6)13(16)17/h3-5H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYPWFCTXVLMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)C)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-78-4
Record name 2-(furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
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